Lipophilicity (LogP) Differentiation: 0.65 LogP Unit Reduction vs. 5-Chloro Methyl Ester Analog
Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate exhibits a calculated LogP of 2.34, which is 0.65 log units lower than the 5-chloro-substituted methyl ester analog (CAS 400087-50-5, LogP = 2.99) . In drug-likeness frameworks, each 1-unit LogP increase approximately doubles the compound's partition into lipophilic compartments, and LogP values approaching 3 are associated with increased risk of poor aqueous solubility, elevated metabolic clearance, and promiscuous target binding [1]. The 0.65-unit differential therefore represents a meaningful divergence in predicted absorption and metabolic stability profiles between these two otherwise structurally similar building blocks.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3366 |
| Comparator Or Baseline | Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 400087-50-5): LogP = 2.99 |
| Quantified Difference | ΔLogP = 0.65 units (target compound is 22% less lipophilic) |
| Conditions | Computational prediction; LogP values sourced from vendor QC specification sheets (Leyan for target, ChemScene for comparator). Both compounds share identical core scaffold, H_Acceptors (4), H_Donors (0), and Rotatable_Bonds (3). |
Why This Matters
For medicinal chemistry programs optimizing oral bioavailability, the lower LogP of the target compound predicts superior aqueous solubility and reduced non-specific protein binding relative to the 5-chloro analog, making it preferable when lipophilicity-driven attrition is a project concern.
- [1] Waring, M.J. (2010) 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. Reviews the impact of logP/logD on solubility, permeability, metabolic stability, and promiscuity. View Source
